Kadsurin A
Overview
Description
Synthesis Analysis
The total synthesis of homochiral Kadsurin A has been achieved in a stereoselective manner, starting from known tetracyclic lactone. This synthetic approach allows for the preparation of Kadsurin A with the natural configuration, demonstrating the feasibility of synthesizing complex natural products in the laboratory (Ohshima et al., 1995).
Molecular Structure Analysis
Kadsurin A is characterized by its unique schizandrin-type lignan structure, established through detailed spectroscopic analysis, including measurements of intramolecular nuclear Overhauser effects. This structural elucidation has contributed to a deeper understanding of the stereochemistry and conformation of schizandrin-type lignans (Chen et al., 1977).
Scientific Research Applications
Antioxidant Properties : Kadsurin A, a major constituent of Kadsura heteroclita, has shown potential for scavenging oxygen radical species in the liver, indicating antioxidant properties (Yang et al., 1992).
AChE Inhibitory Activity : Isolated from Kadsura coccinea stems, Kadsuricoccins A and B exhibited acetylcholinesterase inhibitory activity, which could be relevant in the context of neurodegenerative diseases (Huang et al., 2019).
Neolignan Composition : Kadsurin A is identified as a novel neolignan in plants like Piper species (Pradhan et al., 1994) and Piper schmidtii (Tyagi et al., 1993).
Synthetic Production : Research has also been conducted on the total synthesis of homochiral kadsurin, achieving it in a stereoselective manner, which is significant for potential pharmaceutical applications (Ohshima et al., 1995).
Anti-HIV Activity : Binankadsurin A, a lignan found in Kadsura angustifolia, showed notable anti-HIV activity (Gao et al., 2008).
Structural Identification : The structures of new lignans, kadsurin and kadsurarin, isolated from Kadsura japonica Dunal, were established, contributing to the understanding of the compound's chemical nature (Chen et al., 1977).
properties
IUPAC Name |
(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYZXAHRGGELT-MZNUGIIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331992 | |
Record name | Kadsurin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kadsurin A | |
CAS RN |
99340-07-5 | |
Record name | (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99340-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kadsurin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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